molecular formula C19H17F3N4O2 B13948765 2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide

2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide

Cat. No.: B13948765
M. Wt: 390.4 g/mol
InChI Key: WOFABAYTZCRLND-UHFFFAOYSA-N
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Description

2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a quinazolinone core. The presence of fluorine atoms often enhances the biological activity and metabolic stability of organic compounds, making this compound a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Fluorine Atoms:

    Coupling Reactions: The final step involves coupling the quinazolinone core with the 3,5-difluorophenyl and ethyl-methyl-amino groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which can have different biological activities and properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The presence of fluorine atoms can enhance the binding affinity of the compound to its targets, increasing its potency and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(3,5-difluorophenyl)amino]methyl}phenoxy)acetamide
  • {2-[(3,5-difluorophenyl)amino]ethyl}diethylamine

Comparison

Compared to similar compounds, 2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide is unique due to its specific arrangement of fluorine atoms and the quinazolinone core. This unique structure can result in different biological activities and properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17F3N4O2

Molecular Weight

390.4 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-N-[2-[ethyl(methyl)amino]-7-fluoro-4-oxoquinazolin-3-yl]acetamide

InChI

InChI=1S/C19H17F3N4O2/c1-3-25(2)19-23-16-10-12(20)4-5-15(16)18(28)26(19)24-17(27)8-11-6-13(21)9-14(22)7-11/h4-7,9-10H,3,8H2,1-2H3,(H,24,27)

InChI Key

WOFABAYTZCRLND-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC2=C(C=CC(=C2)F)C(=O)N1NC(=O)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

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